Pentetrazol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Seizure Induction

One of the primary applications of PTZ is its ability to reliably induce seizures in laboratory animals. When administered, PTZ disrupts the normal electrical activity in the brain, leading to a cascade of events that culminate in a seizure. This makes PTZ a valuable tool for researchers studying the mechanisms underlying seizures and epilepsy [, ].

Researchers can use PTZ to induce different types of seizures, depending on the dose and administration route. This allows them to investigate various aspects of epilepsy, including seizure initiation, propagation, and termination [].

Investigating Anti-Seizure Medications

Since PTZ can reliably induce seizures, it's also used to evaluate the effectiveness of potential anti-seizure medications (ASMs). Researchers administer PTZ to animal models before and after treatment with the candidate ASM. By comparing the severity and duration of seizures, they can assess the drug's ability to prevent or lessen seizure activity [].

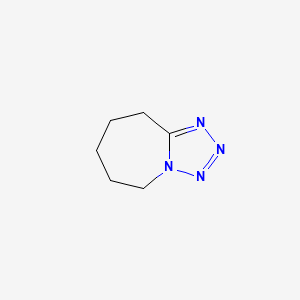

Pentetrazol, also known as pentylenetetrazole, is a heterocyclic compound with the chemical formula . It belongs to the class of compounds known as azepines and is characterized by a seven-membered ring containing nitrogen atoms. Historically, pentetrazol was utilized primarily as a respiratory and circulatory stimulant and was known for its convulsant properties. Its discovery dates back to 1934 when it was first noted for inducing seizures, leading to its use in convulsive therapy for depression until it was largely replaced by electroconvulsive therapy in the late 1930s due to safety concerns associated with uncontrolled seizures .

Pentetrazol acts primarily as a gamma-aminobutyric acid type A (GABA) receptor antagonist. This interaction leads to various physiological effects, including increased calcium and sodium influx into neurons, which results in neuronal depolarization. The compound's convulsant properties are attributed to its ability to inhibit GABA receptor function, thereby disrupting inhibitory neurotransmission . Additionally, pentetrazol's activity can be modulated through interactions with other ion channels and neurotransmitter systems, making it a valuable tool in pharmacological research .

Pentetrazol exhibits significant biological activity as both a central nervous system stimulant and an anxiogenic agent. It has been extensively used in animal models to study seizure mechanisms and anxiety disorders. The compound is known to induce status epilepticus in experimental settings, allowing researchers to investigate potential anticonvulsant drugs . Moreover, pentetrazol has been studied for its wakefulness-promoting effects, particularly in conditions like idiopathic hypersomnia and narcolepsy .

The synthesis of pentetrazol typically involves the reaction of hydrazine with carbonyl compounds or other suitable precursors that contain nitrogen functionalities. One common method includes the cyclization of 1,5-diaminopentane with sodium azide under acidic conditions, resulting in the formation of the tetrazole ring structure. Various synthetic routes may yield different derivatives of pentetrazol, each potentially exhibiting unique pharmacological properties .

Historically, pentetrazol was employed in medical settings as a treatment for depression through convulsive therapy. Although its medical use has declined due to safety issues, it remains relevant in research contexts, particularly for studying seizure activity and anxiety disorders . In Italy, pentetrazol is still used as a cough suppressant in combination with other agents such as codeine . Additionally, its role as a model compound in pharmacological studies continues to provide insights into GABA receptor function and related neurological phenomena.

Pentetrazol has been the subject of numerous interaction studies aimed at understanding its mechanisms of action within the central nervous system. These studies often focus on its antagonistic effects on GABA receptors and how this influences seizure susceptibility. Research has shown that pentetrazol's convulsant effects can be modulated by various ligands targeting serotonin receptors (5-HT), NMDA receptors, and calcium channels . Such investigations are crucial for developing new therapeutic strategies for epilepsy and anxiety disorders.

Pentetrazol shares structural similarities with several other compounds that also interact with GABA receptors or exhibit convulsant properties. Here are some notable compounds:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Bicuculline | Alkaloid | GABA receptor antagonist; induces seizures |

| Picrotoxin | Natural toxin | Non-competitive GABA receptor antagonist; convulsant |

| Strychnine | Alkaloid | Glycine receptor antagonist; causes severe muscle spasms |

| Flumazenil | Benzodiazepine derivative | GABA receptor antagonist; reverses benzodiazepine effects |

Pentetrazol is unique among these compounds due to its specific mechanism of action involving both GABA receptor antagonism and modulation of ion channel activity. While other compounds may also induce seizures or act as antagonists at various receptors, pentetrazol's distinct structural features allow it to serve as a prototypical anxiogenic drug used in experimental settings .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (81.25%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (81.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (81.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

R07 - Other respiratory system products

R07A - Other respiratory system products

R07AB - Respiratory stimulants

R07AB03 - Pentetrazol

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

Micellar buccal film for safe and effective control of seizures: Preparation, in vitro characterization, ex vivo permeation studies and in vivo assessment

Alaa H Salama, Mona Basha, Abeer A A SalamaPMID: 34418574 DOI: 10.1016/j.ejps.2021.105978

Abstract

The current research article focused on formulating an easily applied, water-based buccal film loaded with the antiepileptic drug, lamotrigine (LTG). The designed film can be comfortably administered by epileptic patients to ensure a controllable therapeutic efficacy against seizures. The solubility of LTG in water was significantly improved by micellar solubilization. Upon testing several surfactants, three of them (Synperonic PE/P84, Brij L23, and Brij 78) achieved maximum possible solubility for LTG and were characterized for their micellar size, cloud point, and % transmittance. Selected micellar systems were incorporated within a buccal film prepared using solvent casting method based on either gelatin or polyvinylpyrrolidone (3%w/v) with 1.5%w/v propylene glycol as a plasticizer. Different micellar films were characterized for their physicochemical characteristics, swelling index, folding endurance, drug content uniformity, and in vitro LTG release. From the tested formulations, one formulation; LTG-BF1 (in which Brij 78 was used for the micellar solubilization and gelatin as the matrix former), was selected as the optimum and extensively studied for mucoadhesion, ex vivo permeation studies by Franz diffusion cells and confocal laser scanning microscopy. Results showed superior enhanced permeation of micellar film. LTG-BF1 was evaluated for the in vivo performance using rats. Status epilepticus was induced in rats by injecting Pentylenetetrazol (PTZ) i.p. at an initial dose of 30 mg/kg, followed by 10 mg/kg every10 min till 60 min. A group of rats receiving the designed buccal formulation (20 mg/kg) was compared with a group receiving the same dose of the oral market product and the normal control and PTZ groups. Rats receiving LTG-BF1 recorded reduced seizure scores at all stages, longer latency time, and higher threshold PTZ dose compared to PTZ and market product groups. In addition, LTG-BF1 reduced brain concentrations of TNF-α and TGF-β with an elevation of EAAT2 and GABA brain contents compared to PTZ and market product groups and ameliorated neuronal damage. In conclusion, LTG-loaded buccal micellar film proved a superior antiepileptic effect in PTZ induced acute epileptic model.Survival analysis of nonperiodic stimulation (NPS) performance

Victor Hugo Batista Tsukahara, Jasiara Carla de Oliveira, Vinicius Rosa Cota, Carlos Dias MacielPMID: 34343958 DOI: 10.1016/j.yebeh.2021.108166

Abstract

Electrical Stimulation (ES) of the nervous system is a promising alternative to treat refractory epilepsy. Recent developments in the area have led to a novel method involving a non-standard form of electrical stimulation with randomized inter-pulse intervals called non-periodic stimulation (NPS). Although it is an interesting approach, there is limited statistical proof to confirm its effectiveness. Therefore this brief communication presents a survival analysis of a pre-clinical trial to assess the significance of NPS therapy. The experiment comprised four groups of rats that have been compared: two with and two without NPS treatment. ES was applied bilaterally to the amygdala in animals subjected to the pentylenetetrazole continuous infusion (10 mg/ml/min) model, myoclonic or tonic-clonic generalized seizures were triggered. The Kaplan-Meier estimator was used to develop survival functions and the Logrank test was carried out to check the differences among groups. The first comparison was made between two groups of rats that developed generalized tonic-clonic seizures (GTC groups), those who received NPS treatment took longer to develop epileptic seizures. The logrank test proved statistical difference due to reaching a p-value of 7%. The second comparison was performed between two groups of rats that developed myoclonic seizures (MYO groups), and once again better survival probabilities were observed for the NPS group. The Logrank test revealed a p-value of 0.5% thereof. Thus, a survival analysis of NPS treatment proved effectiveness against seizures by promoting an anticonvulsant effect. By comparing the groups selected for this study, it was found that the NPS treatment yielded better results, mainly against myoclonic seizures.Schaftoside Suppresses Pentylenetetrazol-Induced Seizures in Zebrafish via Suppressing Apoptosis, Modulating Inflammation, and Oxidative Stress

Jiao Dang, Yam Nath Paudel, Xueliang Yang, Qingyu Ren, Shanshan Zhang, Xiuna Ji, Kechun Liu, Meng JinPMID: 34128378 DOI: 10.1021/acschemneuro.1c00314

Abstract

The lack of disease-modifying therapeutic strategies against epileptic seizures has caused a surge in preclinical research focused on exploring and developing novel therapeutic candidates for epilepsy. Compounds from traditional Chinese medicines (TCMs) have gained much attention for a plethora of neurological diseases, including epilepsy. Herein, for the first time, we evaluated the anticonvulsive effects of schaftoside (SS), a TCM, on pentylenetetrazol (PTZ)-induced epileptic seizures in zebrafish and examined the underlying mechanisms. We observed that SS pretreatments significantly suppressed seizure-like behavior and prolonged the onset of seizures. Zebrafish larvae pretreated with SS demonstrated downregulation ofexpression during seizures. PTZ-induced upregulation of apoptotic cells was decreased upon pretreatment with SS. Inflammatory phenomena during seizure progression including the upregulation of interleukin 6 (

), interleukin 1 beta (

), and nuclear factor kappa-light-chain-enhancer of activated B cells (

) were downregulated upon pretreatment with SS. The PTZ-induced recruitment of immunocytes was in turn reduced upon SS pretreatment. Moreover, SS pretreatment modulated oxidative stress, as demonstrated by decreased levels of catalase (

) and increased levels of glutathione peroxidase-1a (

) and manganese superoxide dismutase (

). However, pretreatment with SS modulated the PTZ-induced downregulation of the relative enzyme activity of CAT, GPx, and SOD. Hence, our findings suggest that SS pretreatment ameliorates PTZ-induced seizures, suppresses apoptosis, and downregulates the inflammatory response and oxidative stress, which potentially protect against further seizures in zebrafish.

Design, synthesis and biological evaluation of naphthalene-derived (arylalkyl)azoles containing heterocyclic linkers as new anticonvulsants: A comprehensive in silico, in vitro, and in vivo study

Mehdi Valipour, Nima Naderi, Elmira Heidarli, Fatemeh Shaki, Farzaneh Motafeghi, Fereshteh Talebpour Amiri, Saeed Emami, Hamid IrannejadPMID: 34390829 DOI: 10.1016/j.ejps.2021.105974

Abstract

In continuation of our research to find strong and safe anticonvulsant agents, a number of (arylalkyl)azoles (AAAs) containing naphthylthiazole and naphthyloxazole scaffolds were designed and synthesized. The in vivo anticonvulsant evaluations in BALB/c mice revealed that some of them had significant anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) models of epilepsy. The best profile of activity was observed with compounds containing imidazole and triazole rings (C1, C6, G1, and G6). In particular, imidazolylmethyl-thiazole C1 with median effective dose (ED)= 7.9 mg/kg in the MES test, ED

= 27.9 mg/kg in PTZ test, and without any sign of neurotoxicity (in the rotarod test, 100 mg/kg) was the most promising compound. The patch-clamp recording was performed to study the mechanism of action of the representative compound C1 on hippocampal dentate gyrus (DG) cells. The results did not confirm any modulatory effect of C1 on the voltage-gated ion channels (VGICs) or GABA

agonism, but suggested a significant reduction of excitatory postsynaptic currents (EPSCs) frequency on hippocampal DG neurons. Sub-acute toxicity studies revealed that administration of the most active compounds (C1, C6, G1, and G6) at 100 mg/kg bw/day for two weeks did not result in any mortality or significant toxicity as evaluated by assessment of biochemical markers such as lipid peroxidation, intracellular glutathione, total antioxidant capacity, histopathological changes, and mitochondrial functions. Other pharmacological aspects of compounds including mechanistic and ADME properties were investigated computationally and/or experimentally. Molecular docking on the NMDA and AMPA targets suggested that the introduction of the heterocyclic ring in the middle of AAAs significantly affects the affinity of the compounds. The obtained results totally demonstrated that the prototype compound C1 can be considered as a new lead for the development of anticonvulsant agents.

Region-specific Effects of Early-life Status Epilepticus on the Adult Hippocampal CA3 - Medial Entorhinal Cortex Circuitry In vitro: Focus on Interictal Spikes and Concurrent High-frequency Oscillations

Christos Panagiotis Lisgaras, Apostolos Mikroulis, Caterina PsarropoulouPMID: 33961962 DOI: 10.1016/j.neuroscience.2021.04.030

Abstract

Convulsive status epilepticus (SE) in immature life is often associated with lasting neurobiological changes. We provoked SE by pentylenetetrazole in postnatal day 20 rat pups and examined communication modalities between the temporal hippocampus and medial entorhinal cortex (mEC) in vitro. After a minimum of 40 days post-SE, we prepared combined temporal hippocampal - medial entorhinal cortex (mEC) slices from conditioned (SE) and naïve (N) adult rats and recorded 4-aminopyridine-induced spontaneous epileptiform interictal-like discharges (IED) simultaneously from CA3 and mEC layer V-VI. We analyzed IED frequency and high frequency oscillations (HFOs) in intact slices and after surgical separation of hippocampus from mEC, by two successive incisions (Schaffer collateral cut, Parasubiculum cut). In all slices, IED frequency was higher in CA3 vs mEC (5N, 4SE) and Raster plots indicated no temporal coincidence between them either in intact or in CA1-cut slices (4N, 4SE). IED frequency was significantly higher in SE mEC, but similar in SE and N CA3, independently of connectivity state. Ripples (R) and Fast Ripples (FR) coincided with IEDs and their power differed between SE and N intact slices (22N, 12SE), both in CA3 and mEC. CA3 FR/R ratios were higher in the absence of mEC (14N, 8SE). Moreover, SE (vs N) slices showed significantly higher FR/R ratios independently of the presence of mEC. Taken together, these findings suggest lasting effects of immature SE in network dynamics governing hippocampal-entorhinal communication which may impact adult cognitive, behavioral, and/or seizure threshold sequalae.Alterations in mRNA and Protein Expression of Glutamate Receptor Subunits Following Pentylenetetrazole-induced Acute Seizures in Young Rats

Anna A Kovalenko, Maria V Zakharova, Olga E Zubareva, Alexander P Schwarz, Tatiana Y Postnikova, Aleksey V ZaitsevPMID: 34102267 DOI: 10.1016/j.neuroscience.2021.05.035

Abstract

Acute seizures can severely affect brain function and development. However, the underlying pathophysiological mechanisms are still poorly understood. Disturbances of the glutamatergic system are considered one of the critical mechanisms of neurological abnormalities. In the present study, we analyzed changes in the expression of NMDA and AMPA receptor subunits in the different brain regions (dorsal hippocampus, amygdala, and the medial prefrontal, temporal, and entorhinal cortex) using a pentylenetetrazole (PTZ) model of seizures in 3-week-old rats. A distinctive feature of this model is that the administration of PTZ causes severe acute seizures, which are not followed by the development of spontaneous recurrent seizures later on. Subunit expression was analyzed using qRT-PCR and Western blotting during the first week after seizures. The most pronounced alterations of mRNA and protein levels were observed in the dorsal hippocampus. We found decreased expression of the GluA2 mRNA 7 days after seizures (PSE7), as well as reduced GluN2a protein levels on PSE7. Significant alterations in the expression of different receptor subunits in the mRNA but not protein levels were observed in the entorhinal cortex and amygdala. In contrast, in the medial prefrontal and temporal cortex, we found almost no changes in the expression of the studied genes. The identified changes deepen our understanding of post-seizure disturbances in the developing brain and confirm that although various brain structures are involved in seizures, the hippocampus is the most vulnerable.Effect of Ellagic Acid on Seizure Threshold in Two Acute Seizure Tests in Mice

Mateusz Pieróg, Katarzyna Socała, Elżbieta Wyska, Ewa Poleszak, Piotr WlaźPMID: 34443428 DOI: 10.3390/molecules26164841

Abstract

Ellagic acid (EA) is a natural dietary polyphenol that has many beneficial properties, including anti-inflammatory, antioxidant, antiviral, antibacterial, and neuroprotective effects. Studies have revealed that EA may modulate seizure activity in chemically induced animal models of seizures. Therefore, the aim of the present study was to investigate the effect of EA on the seizure threshold in two acute seizure tests in male mice, i.e., in the intravenous (i.v.) pentylenetetrazole (PTZ) seizure test and in the maximal electroshock seizure threshold (MEST) test. The obtained results showed that EA (100 mg/kg) significantly elevated the threshold for both the first myoclonic twitch and generalized clonic seizure in the i.v. PTZ seizure test. At the highest dose tested (200 mg/kg), EA increased the threshold for tonic hindlimb extension in the MEST test. EA did not produce any significant changes in motor coordination (assessed in the chimney test) or muscular strength (investigated in the grip-strength test). The plasma and total brain concentration-time profiles of EA after intraperitoneal and oral administration were also determined. Although further studies are necessary to confirm the anticonvulsant activity of EA, our findings suggest that it may modulate seizure susceptibility in animal models.Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-

Samvel N Sirakanyan, Domenico Spinelli, Athina Geronikaki, Victor Kartsev, Elmira K Hakobyan, Anthi Petrou, Ruzanna G Paronikyan, Ivetta M Nazaryan, Hasmik H Akopyan, Anush A HovakimyanPMID: 34205930 DOI: 10.3390/molecules26113320

Abstract

Neurotic disturbances, anxiety, neurosis-like disorders, and stress situations are widespread. Benzodiazepine tranquillizers have been found to be among the most effective antianxiety drugs. The pharmacological action of benzodiazepines is due to their interaction with the supra-molecular membrane GABA-a-benzodiazepine receptor complex, linked to the Cl-ionophore. Benzodiazepines enhance GABA-ergic transmission and this has led to a study of the role of GABA in anxiety. The search for anxiolytics and anticonvulsive agents has involved glutamate-ergic, 5HT-ergic substances and neuropeptides. However, each of these well-known anxiolytics, anticonvulsants and cognition enhancers (nootropics) has repeatedly been reported to have many adverse side effects, therefore there is an urgent need to search for new drugs able to restore damaged cognitive functions without causing significant adverse reactions.Considering the relevance of epilepsy diffusion in the world, we have addressed our attention to the discovery of new drugs in this field Thus our aim is the synthesis and study of new compounds with antiepileptic (anticonvulsant) and not only, activity.

For the synthesis of compounds classical organic methods were used and developed. For the evaluation of biological activity some anticonvulsant and psychotropic methods were used.

As a result of multistep reactions 26 new, five-membered heterocyclic systems were obtained. PASS prediction of anticonvulsant activity was performed for the whole set of the designed molecules and probability to be active Pa values were ranging from 0.275 to 0.43. The studied compounds exhibit protection against pentylenetetrazole (PTZ) seizures, anti-thiosemicarbazides effect as well as some psychotropic effect. The biological assays evidenced that some of the studied compounds showed a high anticonvulsant activity by antagonism with pentylenetetrazole. The toxicity of compounds is low and they do not induce muscle relaxation in the studied doses. According to the study of psychotropic activity it was found that the selected compounds have an activating behavior and anxiolytic effects on the models of "open field" and "elevated plus maze" (EPM). The data obtained indicate the anxiolytic (anti-anxiety) activity of the derivatives of pyrimidines, especially pronounced in compounds

,

, and

. The studied compounds increase the latent time of first immobilization on the model of "forced swimming" (FST) and exhibit some antidepressant effect similarly to diazepam. Docking studies revealed that compound

bound tightly in the active site of GABA

receptor with a value of the scoring function that estimates free energy of binding (ΔG) at -7.95 kcal/mol, while compound

showed the best docking score and seems to be dual inhibitor of SERT transporter as well as 5-HT

receptor.

Тhe selected compounds have an anticonvulsant, activating behavior and anxiolytic effects, at the same time exhibit some antidepressant effect.

Selective Overexpression of Collybistin in Mouse Hippocampal Pyramidal Cells Enhances GABAergic Neurotransmission and Protects against PTZ-Induced Seizures

Shanu George, Shaun James, Angel L De BlasPMID: 34083383 DOI: 10.1523/ENEURO.0561-20.2021

Abstract

Collybistin (CB) is a rho guanine exchange factor found at GABAergic and glycinergic postsynapses that interacts with the inhibitory scaffold protein, gephyrin, and induces accumulation of gephyrin and GABA type-A receptors (GABARs) to the postsynapse. We have previously reported that the isoform without the src homology 3 (SH3) domain, CBSH3-, is particularly active in enhancing the GABAergic postsynapse in both cultured hippocampal neurons as well as in cortical pyramidal neurons after chronic

expression in

electroporated (IUE) rats. Deficiency of CB in knock-out (KO) mice results in absence of gephyrin and gephyrin-dependent GABA

Rs at postsynaptic sites in several brain regions, including hippocampus. In the present study, we have generated an adeno-associated virus (AAV) that expresses CBSH3- in a cre-dependent manner. Using male and female VGLUT1-IRES-cre or VGAT-IRES-cre mice, we explore the effect of overexpression of CBSH3- in hippocampal pyramidal cells or hippocampal interneurons. The results show that: (1) the accumulation of gephyrin and GABA

Rs at inhibitory postsynapses in hippocampal pyramidal neurons or interneurons can be enhanced by CBSH3- overexpression; (2) overexpression of CBSH3- in hippocampal pyramidal cells can enhance the strength of inhibitory neurotransmission; and (3) these enhanced inhibitory synapses provide protection against pentylenetetrazole (PTZ)-induced seizures. The results indicate that this AAV vector carrying CBSH3- can be used for

enhancement of GABAergic synaptic transmission in selected target neurons in the brain.